

# Phosphino Ligands in Nickel-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Phosphino*

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## Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The success of these transformations is critically dependent on the nature of the ancillary ligands, with **phosphino** ligands playing a pivotal role in modulating the reactivity and stability of the nickel catalyst. This document provides detailed application notes on the role of various **phosphino** ligands in key nickel-catalyzed cross-coupling reactions and offers step-by-step experimental protocols for their implementation in a laboratory setting.

## Application Notes: The Role of Phosphino Ligands

**Phosphino** ligands are crucial in nickel-catalyzed cross-coupling reactions for several reasons. They stabilize the nickel center, influence its electronic properties, and modulate the steric environment around the metal.[2] These factors directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of **phosphino** ligand can significantly affect reaction efficiency, substrate scope, and functional group tolerance.[3]

### Key Classes of **Phosphino** Ligands in Nickel Catalysis:

- **Monodentate Phosphines:** Simple, sterically demanding monodentate phosphines like tri-tert-butylphosphine ( $\text{P}(\text{t-Bu})_3$ ) and tricyclohexylphosphine ( $\text{PCy}_3$ ) are highly effective in many nickel-catalyzed reactions. Their bulkiness promotes the formation of reactive, low-coordinate nickel species, which can facilitate challenging oxidative addition steps, particularly with unreactive aryl chlorides.[1] Triphenylphosphine ( $\text{PPh}_3$ ) is an inexpensive and effective ligand for room-temperature Suzuki-Miyaura couplings of aryl chlorides.[4]
- **Bidentate Phosphines:** Chelating bidentate phosphines, such as 1,1'-bis(diphenyl**phosphino**)ferrocene (dppf), provide enhanced stability to the nickel catalyst. However, their performance can be inferior to monodentate phosphines in certain reactions. [4]
- **Buchwald-Type Ligands:** Originally developed for palladium catalysis, bulky biaryl phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos), have proven to be highly effective in nickel-catalyzed Suzuki-Miyaura and C-N coupling reactions.[5][6] These ligands combine steric bulk with electron-richness to promote efficient catalysis.

## Quantitative Data on Ligand Performance

The selection of an appropriate **phosphino** ligand is critical for the success of a nickel-catalyzed cross-coupling reaction. The following tables summarize the performance of various ligands in representative Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Table 1: Performance of **Phosphino** Ligands in the Nickel-Catalyzed Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid.

Ligand	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
PPh <sub>3</sub>	Ni(COD) <sub>2</sub> (4 mol%)	K <sub>3</sub> PO <sub>4</sub>	THF	RT	24	95	[4]
PCy <sub>3</sub>	NiCl <sub>2</sub> (PCy <sub>3</sub> ) <sub>2</sub> (5 mol%)	K <sub>3</sub> PO <sub>4</sub>	2-Me-THF	100	12-24	>95	[1]
XPhos	Ni(COD) <sub>2</sub> (2 mol%)	K <sub>3</sub> PO <sub>4</sub>	Toluene	100	18	98	[5]
SPhos	Ni(COD) <sub>2</sub> (2 mol%)	K <sub>3</sub> PO <sub>4</sub>	Toluene	100	18	96	[5]

Table 2: Performance of Ligands in the Nickel-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine.

Aryl Chloride	Ligand	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
4-Chlorotoluene	SiPr-HCl	NiCl <sub>2</sub> (DME) (5 mol%)	NaOtBu	2-Me-THF	80	3	92	[7]
1-Chloronaphthalene	SiPr-HCl	NiCl <sub>2</sub> (DME) (10 mol%)	NaOtBu	2-Me-THF	80	3	85	[7]
2-Chloropyridine	SiPr-HCl	NiCl <sub>2</sub> (DME) (15 mol%)	NaOtBu	2-Me-THF	80	3	75	[7]

## Experimental Protocols

The following are detailed, step-by-step protocols for common nickel-catalyzed cross-coupling reactions.

#### Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides. [\[1\]](#)[\[4\]](#)

This protocol is a general guideline and may require optimization for specific substrates.

##### Materials:

- Nickel precatalyst (e.g.,  $\text{Ni}(\text{COD})_2$ ,  $\text{NiCl}_2(\text{PCy}_3)_2$ )
- **Phosphino** ligand (if not using a pre-formed complex)
- Aryl chloride
- Arylboronic acid
- Base (e.g.,  $\text{K}_3\text{PO}_4$ )
- Anhydrous solvent (e.g., THF, 2-Me-THF, Toluene)
- Schlenk flask or glovebox
- Standard laboratory glassware and magnetic stirrer

##### Procedure:

- **Reaction Setup:** In a nitrogen-filled glovebox or under an inert atmosphere in an oven-dried Schlenk flask, add the nickel precatalyst (e.g.,  $\text{NiCl}_2(\text{PCy}_3)_2$ , 5 mol%), the base (e.g.,  $\text{K}_3\text{PO}_4$ , 3.0 mmol), and the arylboronic acid (1.5 mmol).[\[1\]](#)
- **Addition of Reactants:** Add the aryl chloride (1.0 mmol) to the flask.[\[1\]](#)
- **Solvent Addition:** Add the anhydrous solvent (e.g., 2-Me-THF, 5 mL) via syringe.[\[1\]](#)
- **Degassing:** Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 10-15 minutes.

- Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.<sup>[1]</sup>
- Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.<sup>[1]</sup>
- Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).<sup>[1]</sup>
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.<sup>[1]</sup>

Protocol 2: General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides.<sup>[7]</sup>

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

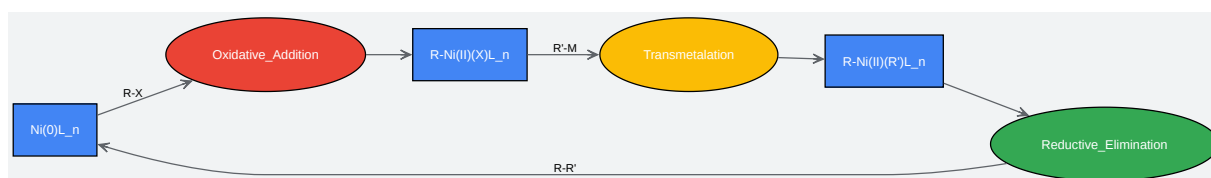
- Nickel precatalyst (e.g.,  $\text{NiCl}_2(\text{DME})$ )
- Ligand (e.g.,  $\text{SiPr}\cdot\text{HCl}$ )
- Aryl chloride
- Amine
- Base (e.g.,  $\text{NaOtBu}$ )
- Anhydrous solvent (e.g., 2-Me-THF)
- Schlenk flask or glovebox
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a nitrogen-filled glovebox or under an inert atmosphere in an oven-dried Schlenk flask, add the nickel precatalyst (e.g.,  $\text{NiCl}_2(\text{DME})$ , 5-15 mol%), the ligand (e.g.,  $\text{SIPr}\cdot\text{HCl}$ , 10-30 mol%), and the base (e.g.,  $\text{NaOtBu}$ , 2.25-2.70 equiv).[7]
- **Addition of Reactants:** Add the aryl chloride (0.5 mmol, 1.00 equiv) and the amine (1.80 equiv).[7]
- **Solvent Addition:** Add the anhydrous solvent (e.g., 2-Me-THF, 2.5 mL).[7]
- **Reaction:** Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 3 hours).[7]
- **Work-up:** After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.

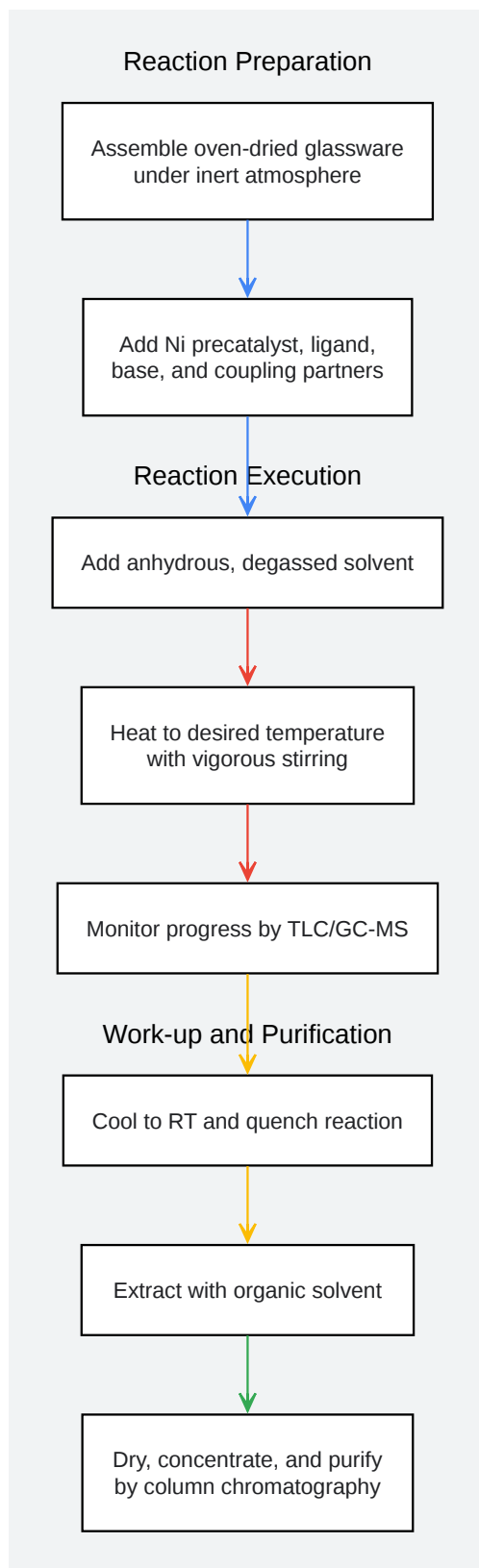
## Visualizations

The following diagrams illustrate the fundamental processes involved in nickel-catalyzed cross-coupling reactions.



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Caption: General catalytic cycle for nickel-catalyzed cross-coupling.



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Caption: General experimental workflow for Ni-catalyzed cross-coupling.

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